3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound featuring a pyridazine core substituted with a piperazine ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Pyrazole Moiety: The pyrazole ring is often introduced via cyclization reactions involving hydrazine derivatives and 1,3-diketones.
Attachment of the Piperazine Ring: The piperazine ring is typically introduced through nucleophilic substitution reactions, where a halogenated pyridazine intermediate reacts with a piperazine derivative.
Final Coupling: The final step involves coupling the 3-fluorophenylmethyl group to the piperazine nitrogen, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions to achieve specific substitutions.
Major Products
Oxidation Products: N-oxides of the pyrazole and piperazine rings.
Reduction Products: Dihydropyridazine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is studied for its potential as a pharmacological agent. It may exhibit activity against various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act as an antagonist or agonist at specific receptors, offering possibilities for the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
- 3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
- 3-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
Uniqueness
The uniqueness of 3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine lies in the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly alter the compound’s pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and selectivity as a therapeutic agent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6/c19-16-4-1-3-15(13-16)14-23-9-11-24(12-10-23)17-5-6-18(22-21-17)25-8-2-7-20-25/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEAZGNOQODITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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